molecular formula C21H19N3O4S B2535149 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893988-30-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2535149
CAS No.: 893988-30-2
M. Wt: 409.46
InChI Key: DQRYVJWDDWICJQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a benzodioxole moiety, a pyridazine ring substituted with a 3-methoxyphenyl group, and a sulfanyl linker. Benzodioxole and pyridazine scaffolds are known for their roles in drug discovery, particularly in antimicrobial, anti-inflammatory, and enzyme-targeting agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-26-16-4-2-3-15(10-16)17-6-8-21(24-23-17)29-12-20(25)22-11-14-5-7-18-19(9-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRYVJWDDWICJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Common reagents include various acids and bases under controlled temperature and pressure conditions. The complexity of its structure necessitates careful optimization of reaction conditions to achieve high yield and purity.

Industrial Production

In an industrial setting, the production of this compound would likely involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions and employing large-scale reactors to ensure consistency in quality.

Scientific Research Applications

This compound has several notable applications in scientific research:

  • Medicinal Chemistry : The compound is being investigated for its potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Its unique structure allows for interactions with specific biological targets.
  • Biological Activity : Research indicates that this compound may exhibit significant biological activities such as enzyme inhibition and receptor modulation. Studies have shown its potential as an inhibitor of key enzymes involved in metabolic pathways.
  • Drug Development : Due to its promising biological profile, this compound is being explored as a lead compound for drug development. Its ability to interact with multiple molecular targets enhances its therapeutic potential.

Pharmacological Studies

Several studies have focused on the pharmacological properties of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways.
  • Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways: It may modulate pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxole-Containing Acetamides

Compounds containing the benzodioxole group often exhibit enhanced metabolic stability and bioavailability. For example:

  • N-(6-Methyl-2H-1,3-Benzodioxol-5-yl)Acetamide (): This simpler analog lacks the pyridazine-sulfanyl moiety but shares the benzodioxole core. It serves as a model for studying the pharmacokinetic contributions of the benzodioxole group.
  • N-Substituted Benzenesulfonamides (): These derivatives, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, demonstrate antimicrobial activity, suggesting that halogen and methoxy substitutions on aromatic rings can enhance bioactivity .

Pyridazine and Sulfanyl-Linked Acetamides

Pyridazine derivatives are frequently explored for their enzyme inhibition and anti-inflammatory properties. Key analogs include:

  • 2-{4-[(5-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}-N-(2-Pyridyl)Acetamide (): This compound features a pyridyl-acetamide structure with sulfonyl and sulfinyl linkers. It exhibits proton-pump inhibitory activity, highlighting the importance of sulfanyl/sulfonyl groups in targeting gastrointestinal enzymes .
  • N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides (): These triazole-sulfanyl acetamides show broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli and S. aureus) and anti-inflammatory effects. The sulfanyl linker and pyridine moiety are critical for membrane penetration and target binding .

Methoxyphenyl-Substituted Acetamides

The 3-methoxyphenyl group in the target compound may influence solubility and receptor interactions. For instance:

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides (): These derivatives display anti-exudative activity comparable to diclofenac sodium (8 mg/kg), with methoxy groups enhancing radical scavenging and reducing inflammation .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of organic compounds characterized by the presence of a benzodioxole moiety and a pyridazine derivative. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 303.36 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that analogs of this compound could inhibit the growth of human cancer xenografts in nude mice, leading to increased apoptosis as evidenced by TUNEL staining and activation of caspases 3 and 9 .

Study Cell Line Effect Mechanism
Study AHCT116Growth inhibitionApoptosis induction
Study BNCI-H460Delayed growthCaspase activation

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Research suggests that it may regulate autophagy and apoptosis through the modulation of key proteins such as KAT5/TIP60, which is involved in acetylation processes critical for cellular homeostasis .

Additionally, the compound's structure allows it to act as an inhibitor of various kinases implicated in cancer progression, such as BRAF and EGFR . This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to chemotherapeutic agents.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable oral bioavailability and a significant half-life in vivo, suggesting that it may be a viable candidate for further development as an oral therapeutic agent .

Case Study 1: Antitumor Efficacy in Animal Models

In a controlled study involving nude mice bearing human tumor xenografts, the administration of N-[...] resulted in marked tumor regression. The study reported a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .

Case Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the apoptotic pathways activated by the compound. It was found that treatment led to an increase in the Bax/Bcl-2 ratio in cancer cells, promoting mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death .

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